Cas no 52651-15-7 (6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chlorinated indane derivative featuring a carboxylic acid functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its rigid indane scaffold and reactive carboxyl group enable its use in constructing more complex molecular architectures. The chloro substituent enhances its utility for further functionalization via cross-coupling or nucleophilic substitution reactions. The compound exhibits moderate stability under standard conditions, making it suitable for storage and handling in laboratory settings. Its well-defined structure and purity make it a reliable building block for medicinal chemistry research and fine chemical synthesis.
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid structure
52651-15-7 structure
商品名:6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
CAS番号:52651-15-7
MF:C10H9ClO2
メガワット:196.6303
MDL:MFCD11219726
CID:876003
PubChem ID:12318481

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
    • 6-Chloroindan-1-carboxylic acid
    • BCP21979
    • Z4829
    • ST24024330
    • 6-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLICACID
    • DS-17981
    • DB-306993
    • AKOS006305931
    • O11570
    • TQP1435
    • DTXSID00488107
    • EN300-200105
    • SCHEMBL10467284
    • 52651-15-7
    • MDL: MFCD11219726
    • インチ: 1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
    • InChIKey: XMJXQAGIYOQVSP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])(C(=O)O[H])C([H])([H])C2([H])[H]

計算された属性

  • せいみつぶんしりょう: 196.0291072g/mol
  • どういたいしつりょう: 196.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 37.3

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-200105-1.0g
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
1g
$398.0 2023-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6713-1G
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
1g
¥ 3,201.00 2023-04-13
Chemenu
CM125487-1g
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95+%
1g
$292 2021-06-17
Chemenu
CM125487-250mg
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%+
250mg
$114 2024-07-15
Enamine
EN300-200105-0.5g
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
0.5g
$299.0 2023-09-16
Enamine
EN300-200105-1g
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
1g
$398.0 2023-09-16
A2B Chem LLC
AG29514-100mg
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
100mg
$80.00 2024-04-19
A2B Chem LLC
AG29514-5g
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 95%
5g
$1261.00 2024-04-19
eNovation Chemicals LLC
D750806-25mg
6-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID
52651-15-7 95+%
25mg
$100 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069218-100mg
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
52651-15-7 97%
100mg
¥810.00 2024-05-10

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 関連文献

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidに関する追加情報

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 52651-15-7)

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid, also known by its CAS registry number 52651-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indene derivatives, which have been extensively studied for their unique chemical properties and potential applications in drug discovery and material science. The molecule features a chlorinated indene ring system with a carboxylic acid group, making it a versatile building block for further chemical modifications.

The indene framework of this compound is a bicyclic structure consisting of a benzene ring fused with a cyclopropane ring. The substitution pattern at the sixth position with a chlorine atom introduces electronic effects that can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic properties of indene derivatives, making 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid a valuable compound for exploring structure-activity relationships (SAR) in medicinal chemistry.

From a synthetic perspective, 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be prepared through various routes, including Friedel-Crafts alkylation and subsequent functionalization steps. The presence of the carboxylic acid group allows for easy derivatization, enabling the synthesis of esters, amides, and other bioisosteres. These derivatives have been investigated for their potential as inhibitors of various enzymes and receptors, contributing to the development of novel therapeutic agents.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid with biological targets. For instance, molecular docking studies have revealed that the compound exhibits favorable binding affinities towards certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as inflammation and pain. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, demonstrating promising results in reducing oxidative stress and apoptosis in neuronal cells.

In terms of physical properties, 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is characterized by its melting point of approximately 240°C and a solubility profile that makes it suitable for both hydrophilic and lipophilic environments. These characteristics are advantageous for formulation development in pharmaceutical applications. Additionally, the compound's stability under various storage conditions has been thoroughly evaluated, ensuring its suitability for long-term use in research and industrial settings.

The application of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for thin-film transistors (TFTs). Recent research has demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, paving the way for their integration into next-generation electronic devices.

From an environmental standpoint, the biodegradability and ecotoxicological effects of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid have been assessed to ensure its safe handling and disposal. Studies indicate that the compound undergoes efficient microbial degradation under aerobic conditions, minimizing its environmental footprint. This aligns with current trends towards sustainable chemistry practices and green synthesis methodologies.

In conclusion, 6-Chloro-2,3-dihydro-1H-indene carboxylic acid (CAS No. 52651 15 7) stands as a multifaceted compound with diverse applications across multiple disciplines. Its structural versatility, combined with recent advancements in synthetic and computational techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of science and technology.

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